11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid
Description
The compound "11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid" is a highly complex polyoxygenated fatty acid derivative. Its structure features:
- A 22-carbon backbone with conjugated double bonds (10,16-dienoic acid).
- Multiple hydroxyl groups at positions 11, 19, and 21.
- Two substituted oxolane (tetrahydrofuran) rings at position 22, each containing methyl and hydroxyethyl substituents.
- Seven methyl branches and a 9-oxo group, contributing to its hydrophobicity and stereochemical complexity.
Properties
IUPAC Name |
11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHMRUGBZOYCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the preparation of the oxolane intermediates, followed by their coupling and subsequent functionalization to introduce the hydroxyl groups and the carboxylic acid moiety .
Industrial Production Methods
Industrial production of this compound is often achieved through fermentation processes using Streptomyces conglobatus. The bacterium is cultured under specific conditions to maximize the yield of ionomycin, which is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid is widely used in scientific research due to its ability to transport calcium ions across membranes. Its applications include:
Chemistry: Used as a reagent to study calcium ion transport and its effects on various chemical reactions.
Biology: Employed in studies of cellular calcium signaling and its role in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to calcium dysregulation.
Industry: Utilized in the development of calcium-based sensors and diagnostic tools
Mechanism of Action
The mechanism of action of 11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid involves its ability to bind and transport calcium ions across biological membranes. This process is facilitated by the compound’s unique structure, which allows it to form complexes with calcium ions and shuttle them through lipid bilayers. The transported calcium ions then participate in various cellular signaling pathways, affecting processes such as muscle contraction, neurotransmitter release, and gene expression .
Comparison with Similar Compounds
Key Observations :
- The oxolane rings in the target compound resemble fengycin’s cyclic lactone structure, though fengycin lacks conjugated dienoic acid chains .
- The polyhydroxy groups and methyl branches are analogous to pyoverdine ’s peptide siderophores, which utilize hydroxyls for iron chelation .
- The dienoic acid backbone shares similarities with prostaglandins (e.g., the compound in ), but the latter have shorter chains (C20 vs. C22) and a cyclopentane ring .
Functional and Evolutionary Insights
- Evolutionary Divergence : Pseudomonas BGCs exhibit low homology to other bacterial clusters, suggesting unique evolutionary trajectories for metabolites like the target compound .
- Bioactivity Potential: The compound’s oxolane rings and hydroxyls may confer bioactivity akin to lankacidin C (antitumor) or pyoverdine (metal binding), though empirical validation is needed.
Biological Activity
The compound 11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid is a complex polyhydroxylated fatty acid derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₃₁H₅₄O₈
- Molecular Weight : 584.7 g/mol
- LogP (Partition Coefficient) : -1.7
- Hydrogen Bond Donors : 8
- Hydrogen Bond Acceptors : 12
- Rotatable Bonds : 4
These properties suggest that the compound has significant hydrophilicity due to its multiple hydroxyl groups, which may influence its solubility and interaction with biological membranes.
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Preliminary studies indicate that similar compounds exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and COX-2. This could be relevant for conditions like arthritis and cardiovascular diseases.
- Antimicrobial Properties : Some derivatives of polyhydroxylated fatty acids have shown antimicrobial effects against a range of pathogens, suggesting that this compound may also possess similar properties.
Therapeutic Potential
The compound's structural features align with known bioactive lipids that exhibit various therapeutic benefits:
- Cardiovascular Health : Potential modulation of lipid profiles and anti-inflammatory effects could contribute to cardiovascular protection.
- Neurological Disorders : Its antioxidant properties may provide neuroprotection in conditions like Alzheimer’s disease.
Data Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of NF-kB | |
| Antimicrobial | Disruption of microbial membranes |
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various polyhydroxylated fatty acids using DPPH and ABTS assays. The results indicated that compounds with similar structures to 11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid exhibited significant scavenging activity against free radicals.
Study 2: Anti-inflammatory Effects in Animal Models
In a controlled animal study focused on inflammatory bowel disease (IBD), the administration of polyhydroxylated fatty acids resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential application for the compound in managing IBD and other inflammatory conditions.
Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that derivatives similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
